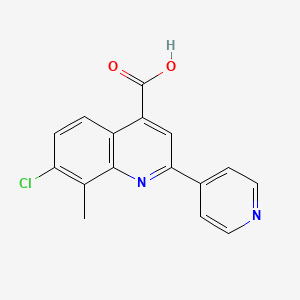
7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Overview
Description
Scientific Research Applications
Chemical Synthesis and Functionalization
Chemical synthesis and functionalization of heterocyclic compounds, including those related to 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid, are crucial in developing new pharmaceuticals and materials. Studies have demonstrated the synthesis of novel compounds through the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to mixtures of tetrahydroisoquinoline carboxylic acids with significant pharmacological interest due to their diverse pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006). Additionally, the functionalization of sp3 C-H bonds in carboxylic acid derivatives using 1-aminopyridinium ylides as directing groups has been explored, offering a method to enhance the complexity and functionality of these molecules (Le, Nguyen, & Daugulis, 2019).
Catalysis and Reaction Mechanisms
The development of novel catalysts and understanding reaction mechanisms are essential applications in scientific research. Research in this area includes the synthesis of new ruthenium(II)–arene complexes with substituted picolinato ligands, showing potential in catalysis and as anticancer agents due to their selective cytotoxicity (Ivanović et al., 2014). Moreover, the application of bis(trimethylsilyl)ketene acetals in reactions with pyridines and quinolines to produce carboxylic acids demonstrates innovative approaches in organic synthesis and catalysis (Rudler et al., 2005).
Antimicrobial Activity and Drug Synthesis
The synthesis and evaluation of compounds for antimicrobial activity represent another significant application of scientific research in this field. Studies have shown the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives through microwave-irradiated methods, highlighting their broad-spectrum antimicrobial activity against various microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010). This research underscores the potential of these compounds in developing new antibacterial agents.
Safety and Hazards
properties
IUPAC Name |
7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c1-9-13(17)3-2-11-12(16(20)21)8-14(19-15(9)11)10-4-6-18-7-5-10/h2-8H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKNJONHEVWXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397080 | |
| Record name | 7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
CAS RN |
588696-85-9 | |
| Record name | 7-Chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



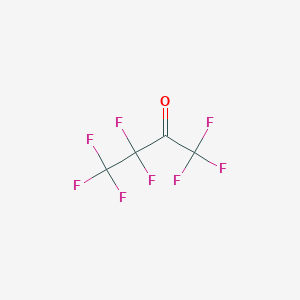
![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1598574.png)
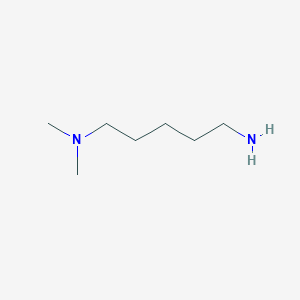
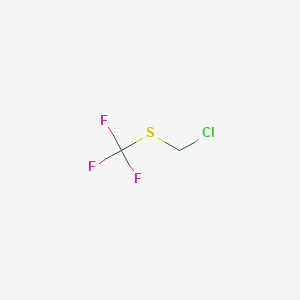
![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)
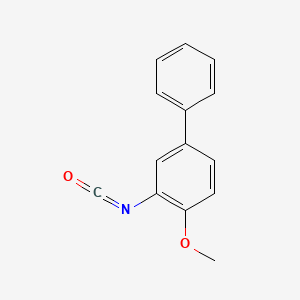

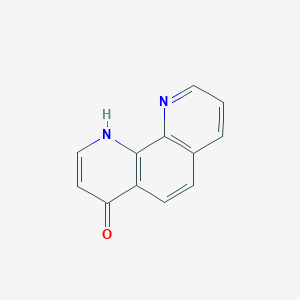
![2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid](/img/structure/B1598587.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)
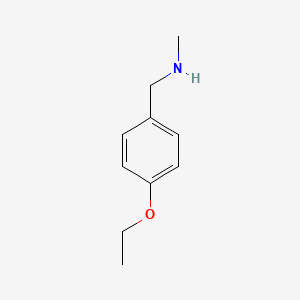
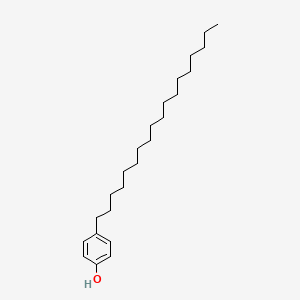
![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)
